2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids are pivotal in medicinal chemistry due to their broad spectrum of bioactivities. These compounds, including natural sources and synthetic analogs, possess antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, among others. Their significance in drug development, especially for antimalarial and anticancer therapies, underscores the vast potential of these compounds in scientific research. The exploration of these alkaloids provides foundational knowledge for the discovery of new drugs (Shang et al., 2018).
Green Synthesis Approaches
The conventional synthesis of quinoline derivatives often requires harsh conditions. Recent research focuses on green chemistry approaches to synthesize these compounds, reducing the use of hazardous chemicals and promoting environmental sustainability. Such methodologies not only align with modern sustainability goals but also open new pathways for the synthesis of quinoline scaffolds, potentially broadening their applications in scientific research (Nainwal et al., 2019).
Anticorrosive Applications
Quinoline derivatives have been identified as effective anticorrosive materials for metallic surfaces, attributed to their ability to form stable chelating complexes. This application highlights the versatility of quinoline compounds beyond biological activity, showcasing their potential in materials science and engineering (Verma et al., 2020).
Advances in Synthesis Techniques
The synthesis of quinoline and its derivatives, including tetracyclic quinolines, has evolved significantly with advances in chemistry. Techniques such as microwave synthesis, photocatalytic synthesis, and solvent-free reactions have been developed, enabling more efficient and environmentally friendly production of these compounds. Such advancements are crucial for expanding the scope of quinoline applications in various fields of scientific research (Mekheimer et al., 2020).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-8-3-1-2-4-10(8)16-6-9/h1-6H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKIQVBDXNKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.